![molecular formula C27H32FN9O2 B15008507 N-(4-fluorophenyl)-4-{(2E)-2-[4-(4-methylpiperidin-1-yl)-3-nitrobenzylidene]hydrazinyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15008507.png)
N-(4-fluorophenyl)-4-{(2E)-2-[4-(4-methylpiperidin-1-yl)-3-nitrobenzylidene]hydrazinyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
N-(4-FLUOROPHENYL)-4-[(2E)-2-{[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-4-[(2E)-2-{[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-fluorophenyl hydrazine and 4-(4-methylpiperidin-1-yl)-3-nitrobenzaldehyde. These intermediates are then subjected to condensation reactions under controlled conditions to form the final triazine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-4-[(2E)-2-{[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions may result in the formation of various substituted triazine compounds.
Scientific Research Applications
N-(4-FLUOROPHENYL)-4-[(2E)-2-{[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-4-[(2E)-2-{[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-4-[(2E)-2-{[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]methylidene}hydrazin-1-yl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
- N-(4-Bromophenyl)-4-[(2E)-2-{[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]methylidene}hydrazin-1-yl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
Uniqueness
The uniqueness of N-(4-FLUOROPHENYL)-4-[(2E)-2-{[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific structural features, such as the presence of a fluorophenyl group, which may impart unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C27H32FN9O2 |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-[(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylideneamino]-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C27H32FN9O2/c1-19-11-15-35(16-12-19)23-10-5-20(17-24(23)37(38)39)18-29-34-26-31-25(30-22-8-6-21(28)7-9-22)32-27(33-26)36-13-3-2-4-14-36/h5-10,17-19H,2-4,11-16H2,1H3,(H2,30,31,32,33,34)/b29-18+ |
InChI Key |
AABVUYWMUWKZLJ-RDRPBHBLSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)/C=N/NC3=NC(=NC(=N3)NC4=CC=C(C=C4)F)N5CCCCC5)[N+](=O)[O-] |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C=NNC3=NC(=NC(=N3)NC4=CC=C(C=C4)F)N5CCCCC5)[N+](=O)[O-] |
Origin of Product |
United States |
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